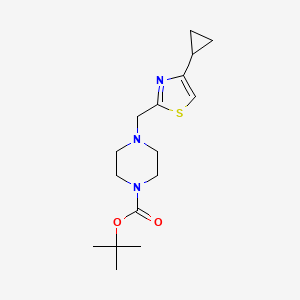

Tert-butyl 4-((4-cyclopropylthiazol-2-yl)methyl)piperazine-1-carboxylate

Description

Tert-butyl 4-((4-cyclopropylthiazol-2-yl)methyl)piperazine-1-carboxylate is a piperazine-based compound featuring a thiazole ring substituted with a cyclopropyl group. Piperazine derivatives are widely utilized in medicinal chemistry due to their versatility in modulating pharmacokinetic properties and receptor interactions. The tert-butyl carbamate (Boc) group serves as a protective moiety, enabling selective deprotection during synthesis . This compound’s synthesis typically involves coupling reactions, such as amidation or Suzuki-Miyaura cross-coupling, as seen in analogous piperazine-thiazole derivatives .

Properties

IUPAC Name |

tert-butyl 4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2S/c1-16(2,3)21-15(20)19-8-6-18(7-9-19)10-14-17-13(11-22-14)12-4-5-12/h11-12H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZNWHFHEXEXTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=NC(=CS2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((4-cyclopropylthiazol-2-yl)methyl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the cyclopropylthiazole moiety. The reaction conditions often involve the use of organic solvents such as acetonitrile and catalysts like triethylamine. The reaction is typically carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-((4-cyclopropylthiazol-2-yl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol derivative, while substitution could introduce a new functional group such as a halide or ester.

Scientific Research Applications

Tert-butyl 4-((4-cyclopropylthiazol-2-yl)methyl)piperazine-1-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of biological pathways and interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 4-((4-cyclopropylthiazol-2-yl)methyl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The piperazine ring and thiazole moiety can interact with enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Variations on the Piperazine Core

Several analogs share the tert-butyl piperazine-1-carboxylate scaffold but differ in substituents:

- Compound 1a/1b: These derivatives feature fluorophenyl and oxazolidinone-triazole substituents. Notably, they exhibit instability in simulated gastric fluid, degrading under acidic conditions, unlike the cyclopropylthiazolyl analog .

- Tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate (6): Substituted with a bromo-cyanopyridine group, this analog is tailored for halogen-specific cross-coupling reactions, highlighting its utility in modular synthesis .

Table 1: Structural Comparison of Piperazine Derivatives

Functional and Pharmacological Comparisons

Table 2: Functional Comparison of Piperazine Derivatives

Biological Activity

Tert-butyl 4-((4-cyclopropylthiazol-2-yl)methyl)piperazine-1-carboxylate is a compound that belongs to the piperazine class, which has been studied for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted with a tert-butyl group and a cyclopropylthiazole moiety. Its molecular formula is , with a molecular weight of approximately 298.41 g/mol. The presence of the thiazole ring is significant as it may contribute to the compound's biological properties.

Antidepressant and Anxiolytic Effects

Research has shown that piperazine derivatives exhibit various neuropharmacological activities, including antidepressant and anxiolytic effects. A study on similar compounds indicated that they could modulate serotonergic pathways, which are crucial for mood regulation. For instance, LQFM104, a related piperazine derivative, demonstrated significant anxiolytic-like effects in behavioral tests on mice, suggesting that compounds in this class may influence serotonin receptors such as 5-HT1A .

CCR2 Receptor Inhibition

The compound's potential role as a CCR2 receptor antagonist has been explored, as CCR2 is involved in inflammatory responses and pain modulation. Inhibition of this receptor may provide therapeutic benefits in conditions like neuropathic pain and certain inflammatory diseases. The specific binding affinity and functional activity at the CCR2 receptor for this compound would need to be elucidated through further experimental assays .

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

- Serotonergic Modulation : Similar compounds have been shown to interact with serotonin receptors, leading to alterations in mood and anxiety levels.

- Receptor Binding : The structural components of the compound may facilitate binding to various receptors implicated in neuropharmacology.

- Inflammatory Pathways : By targeting CCR2, the compound may influence inflammatory signaling pathways, potentially reducing pain and inflammation.

Behavioral Studies

In studies involving piperazine derivatives, behavioral tests such as the Open Field Test (OFT) and Elevated Plus Maze (EPM) have been employed to assess anxiety-related behaviors. These tests measure parameters such as time spent in open versus closed areas, providing insights into the anxiolytic potential of these compounds .

In Vitro Assays

In vitro assays assessing CCR2 receptor inhibition have been conducted using cell lines expressing the receptor. These assays help determine the potency and efficacy of the compound in blocking receptor activity, which is crucial for understanding its therapeutic potential.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing tert-butyl 4-((4-cyclopropylthiazol-2-yl)methyl)piperazine-1-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the piperazine core via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation .

- Step 2 : Introduction of the 4-cyclopropylthiazole moiety via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(dba)₂ or XPhos-Pd-G3), with optimized conditions (100°C, acetonitrile/toluene solvent systems, sodium carbonate base) .

- Step 3 : Boc protection/deprotection steps to stabilize intermediates, monitored by thin-layer chromatography (TLC) .

- Purification : Silica gel chromatography (ethyl acetate/petroleum ether gradients) yields >90% purity .

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : Proton (¹H) and carbon (¹³C) NMR identify key groups (e.g., tert-butyl singlet at δ 1.48 ppm, piperazine protons at δ 3.1–3.6 ppm) .

- Mass Spectrometry (LCMS) : Confirms molecular weight (e.g., m/z 348.1 [M+H]⁺) .

- HPLC : Validates purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected coupling patterns in NMR) be resolved during structural elucidation?

- Methodological Answer :

- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons .

- X-ray Crystallography : Employ SHELXL for high-resolution crystal structure determination, resolving ambiguities in stereochemistry or bond lengths .

- Comparative Analysis : Cross-reference with analogs (e.g., tert-butyl piperazine derivatives) to identify consistent spectral trends .

Q. What strategies optimize the Suzuki-Miyaura cross-coupling step for higher yields in sterically hindered intermediates?

- Methodological Answer :

- Catalyst Screening : Use bulky ligands (XPhos or SPhos) to enhance steric tolerance and reduce homocoupling byproducts .

- Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF) for better solubility of boronate esters .

- Temperature Gradients : Gradual heating (70°C → 100°C) improves reaction kinetics without decomposition .

Q. How can computational methods predict the compound’s pharmacokinetic properties or target interactions?

- Methodological Answer :

- DFT Calculations : Analyze electron density maps to predict reactive sites (e.g., nucleophilic piperazine nitrogen) .

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., GPCRs or kinases) based on structural analogs .

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and bioavailability, guiding derivatization for improved solubility .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields (e.g., 42% vs. 60% for similar steps)?

- Methodological Answer :

- Parameter Audit : Compare catalyst loading (e.g., 5 mol% Pd vs. 10 mol%), solvent purity, and reaction duration .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated intermediates) that reduce yields .

- Scale Effects : Pilot small-scale reactions (<1 g) to minimize heat/mass transfer issues before scaling up .

Tables for Key Data

| Analytical Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | tert-butyl singlet at δ 1.48 ppm | |

| LCMS | m/z 348.1 [M+H]⁺ | |

| HPLC Purity | 95% (C18 column, 70:30 acetonitrile/water) |

| Reaction Optimization | Optimal Conditions | Reference |

|---|---|---|

| Suzuki Coupling | 100°C, XPhos-Pd-G3, Na₂CO₃, acetonitrile | |

| Boc Deprotection | 4M HCl/dioxane, 3h, room temperature |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.